(1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization : Vishwanathan and Gurupadayya (2014) described the synthesis and characterization of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds. These compounds were characterized by various spectral data, contributing to the understanding of their chemical properties (Vishwanathan & Gurupadayya, 2014).
Catalysis in Hydroxylation of Alkanes : Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands, including (1-methyl-1H-imidazol-2-yl)-N-(pyridin-2-ylmethyl)-methanamine, as models for methane monooxygenases. They studied these complexes as catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Multicomponent Synthesis of Imidazopyrazines : Galli et al. (2019) described a novel multicomponent reaction to synthesize substituted imidazopyrazines using 1H-(imidazol-5-yl)-N-substituted methanamines. This research highlights the versatility of imidazole derivatives in synthesizing complex organic compounds (Galli et al., 2019).
Corrosion Inhibition : Yadav, Sarkar, and Purkait (2015) studied amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as corrosion inhibitors for steel in acidic solutions. Their findings contribute to the development of eco-friendly corrosion inhibitors (Yadav et al., 2015).
Synthesis of Copper(II) Complexes : Banerjee et al. (2013) synthesized and characterized bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), contributing to the field of coordination chemistry and the study of metal complexes (Banerjee et al., 2013).
Pharmacological Characterisation of Pt(II) Complexes : Ferri et al. (2013) investigated the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines. This research contributes to the understanding of the potential therapeutic applications of these compounds (Ferri et al., 2013).
Properties
IUPAC Name |
(1-ethylimidazol-2-yl)-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-14-6-5-13-11(14)10(12)9-3-7-15-8-4-9/h5-6,9-10H,2-4,7-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXKMOCMBYWNMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.